molecular formula C27H29ClN2O4 B5149026 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE

1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE

Cat. No.: B5149026
M. Wt: 481.0 g/mol
InChI Key: VIALJJCFGXYXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE is a complex organic compound with a molecular formula of C27H29ClN2O4 and a molecular weight of 480.98 g/mol . This compound is characterized by the presence of a piperazine ring, a benzyloxy group, a methoxy group, and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE can be compared with similar compounds such as:

The uniqueness of this compound lies in its multifunctional structure, allowing it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O4/c1-32-25-12-7-22(17-26(25)34-19-21-5-3-2-4-6-21)18-29-13-15-30(16-14-29)27(31)20-33-24-10-8-23(28)9-11-24/h2-12,17H,13-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIALJJCFGXYXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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